molecular formula C6H11BrO4S B1471242 Methyl 3-((2-bromoethyl)sulfonyl)propanoate CAS No. 1611496-86-6

Methyl 3-((2-bromoethyl)sulfonyl)propanoate

Cat. No.: B1471242
CAS No.: 1611496-86-6
M. Wt: 259.12 g/mol
InChI Key: AZGZJABCXCNHON-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is an organic compound with the molecular formula C6H11BrO4S. It is a versatile building block in organic synthesis, often used in the preparation of various complex molecules due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxypropanoic acid with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 2-bromoethanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted propanoates depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfide.

    Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

Methyl 3-((2-bromoethyl)sulfonyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((2-bromoethyl)sulfonyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility that similar compounds may lack .

Properties

IUPAC Name

methyl 3-(2-bromoethylsulfonyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZJABCXCNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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